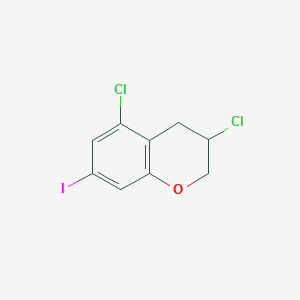

3,5-Dichloro-7-iodochromane

Description

3,5-Dichloro-7-iodochromane is a halogenated chromane derivative featuring chlorine substituents at positions 3 and 5 and an iodine atom at position 6. Chromanes are hydrogenated analogs of chromones, characterized by a benzopyran structure. The introduction of halogens at specific positions modulates electronic properties, solubility, and reactivity, making such compounds valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

3,5-dichloro-7-iodo-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2IO/c10-5-1-7-8(11)2-6(12)3-9(7)13-4-5/h2-3,5H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWQKKZZJJRVOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C(=CC(=C2)I)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-7-iodochromane typically involves halogenation reactions. One common method is the iodination of 3,5-dichlorochromane using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures .

Industrial Production Methods: Industrial production of 3,5-Dichloro-7-iodochromane may involve multi-step processes starting from readily available precursors. The process includes chlorination of chromane followed by iodination under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-7-iodochromane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The chromane ring can be oxidized to form chromone derivatives.

Reduction Reactions: The compound can be reduced to remove halogen atoms, yielding different chromane derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Substitution: Formation of amino or thiochromane derivatives.

Oxidation: Formation of chromone derivatives.

Reduction: Formation of dehalogenated chromane derivatives.

Scientific Research Applications

Chemistry: 3,5-Dichloro-7-iodochromane is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique halogenation pattern makes it a valuable building block for complex molecule synthesis .

Biology and Medicine: In biological research, 3,5-Dichloro-7-iodochromane is studied for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors .

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of dyes and polymers .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-7-iodochromane depends on its interaction with molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- 3-Iodochromane: Lacks chlorine substituents but shares the iodine at position 3. The absence of electron-withdrawing chlorine groups increases electron density on the aromatic ring, enhancing reactivity in nucleophilic aromatic substitution (NAS) or coupling reactions. For example, 3-iodochromone derivatives react efficiently with secondary amines under mild conditions (e.g., K₂CO₃/DMF, rt), yielding 2-aminomethylene-3(2H)-benzofuranones in high yields (Table 1, ) .

- 5-Chloro-7-iodochromane: Shares iodine at position 7 and chlorine at 4.

- 3,7-Diiodochromane : Dual iodine substituents increase molecular weight and steric bulk, likely reducing solubility in polar solvents compared to 3,5-Dichloro-7-iodochromane.

Spectroscopic and Physical Properties

Halogen substituents influence spectroscopic signatures:

- Iodine : Causes significant downfield shifts in ¹³C NMR due to its heavy atom effect.

- Chlorine : Introduces distinct IR stretching frequencies (C-Cl ~550–850 cm⁻¹) and upfield ¹H NMR shifts for adjacent protons.

Data Table: Comparative Analysis of Halogenated Chromanes

Biological Activity

3,5-Dichloro-7-iodochromane is a synthetic compound that falls within the chromane class of organic compounds. Chromanes are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of 3,5-Dichloro-7-iodochromane, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

The chemical structure of 3,5-Dichloro-7-iodochromane is characterized by the presence of chlorine and iodine substituents on the chromane ring. This unique substitution pattern contributes to its biological activity.

Molecular Formula: C10H6Cl2IO

Molecular Weight: 303.96 g/mol

Research indicates that 3,5-Dichloro-7-iodochromane exhibits its biological effects through several mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thus protecting cells from oxidative stress.

- Inhibition of Enzymatic Activity : It targets various enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.

- Modulation of Gene Expression : Studies suggest that it may influence the expression of genes associated with cell proliferation and apoptosis.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 3,5-Dichloro-7-iodochromane:

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Targets specific kinases |

Case Study 1: Antioxidant Potential

A study published in Journal of Medicinal Chemistry evaluated the antioxidant properties of various chromane derivatives, including 3,5-Dichloro-7-iodochromane. The results demonstrated a significant reduction in oxidative stress markers in vitro when treated with this compound.

Case Study 2: Anti-inflammatory Effects

Research conducted on animal models indicated that 3,5-Dichloro-7-iodochromane effectively reduced inflammation markers such as prostaglandins and cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 3: Anticancer Activity

In vitro studies have shown that 3,5-Dichloro-7-iodochromane induces apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.